molecular formula C24H21BrClN3O3 B2419903 5-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 394239-66-8

5-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2419903
CAS No.: 394239-66-8
M. Wt: 514.8
InChI Key: IKSOOEJHEUBWKX-UHFFFAOYSA-N
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Description

5-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C24H21BrClN3O3 and its molecular weight is 514.8. The purity is usually 95%.
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Properties

IUPAC Name

5-[5-(4-bromophenyl)-3-(2-chloro-7-methylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrClN3O3/c1-14-5-6-16-12-18(24(26)27-19(16)11-14)21-13-20(15-7-9-17(25)10-8-15)28-29(21)22(30)3-2-4-23(31)32/h5-12,21H,2-4,13H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSOOEJHEUBWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that incorporates various functional groups known for their biological activities. This article reviews its biological activity, focusing on its antibacterial properties, potential mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H19BrClN3OC_{26}H_{19}BrClN_3O with a molecular weight of 504.81 g/mol. The structure features a quinoline moiety, which is often associated with significant pharmacological effects.

PropertyValue
Molecular Weight504.81 g/mol
Molecular FormulaC26H19BrClN3O
LogP7.2341
Hydrogen Bond Acceptors Count4
Polar Surface Area36.083 Ų

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of quinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action :
    • Quinoline derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription in bacteria. This inhibition can lead to bactericidal effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Case Studies :
    • A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1.171.17 to 2.34μg/mL2.34\,\mu g/mL against various bacterial strains . The specific compound's MIC values have yet to be reported but are expected to fall within similar ranges based on structural similarities.

Comparative Analysis with Related Compounds

The biological activity can be compared with other quinoline derivatives:

Compound NameStructure FeaturesAntibacterial Activity
Chloroquine4-aminoquinoline derivativeAntimalarial; moderate antibacterial activity
IsoquinolineSimilar bicyclic structureStronger base; potential antimicrobial effects
8-HydroxyquinolineHydroxyl group at position 8Neuroprotective; some antimicrobial activity
2-AminoquinolineAmino group at position 2Antimicrobial activity

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For instance, the introduction of halogen substituents (like bromine and chlorine) has been shown to improve antibacterial efficacy .

Synthesis and Activity Correlation

The synthesis of quinoline derivatives often involves various catalytic methods that can influence their biological properties. For example, palladium-catalyzed reactions have been reported to yield compounds with significant antibacterial properties . Understanding the synthesis pathways can aid in optimizing the biological activity of new derivatives.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The pentanoic acid moiety enables classic carboxylic acid transformations:

Reaction Type Conditions Reagents Products
EsterificationAcid catalysis, refluxMethanol/H<sup>+</sup>Methyl ester derivative
Amide FormationDCC/DMAP, room temperatureAmines (e.g., NH<sub>3</sub>)Corresponding amide
DecarboxylationHigh-temperature pyrolysis4-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)pentan-4-one

Key Findings :

  • Esterification proceeds with >80% yield under acidic methanol reflux.

  • Amide derivatives show enhanced solubility in polar aprotic solvents.

Pyrazole Ring Reactivity

The 4,5-dihydro-1H-pyrazole core participates in ring-specific reactions:

Reaction Type Conditions Reagents Products
OxidationKMnO<sub>4</sub>, acidic mediumH<sub>2</sub>SO<sub>4</sub>Aromatic pyrazole derivative
CycloadditionThermal or microwave-assistedAlkyne/dienophileFused polycyclic systems

Mechanistic Insight :

  • Oxidation eliminates the dihydro character, forming a fully conjugated pyrazole system.

  • Cycloaddition reactions are regioselective due to electron-withdrawing effects from the quinoline moiety.

Quinoline and Halogenated Aryl Reactivity

The 2-chloro-7-methylquinoline and 4-bromophenyl groups enable cross-coupling and substitution:

Reaction Type Conditions Reagents Products
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, baseBoronic acidsBiaryl derivatives
Nucleophilic SubstitutionCuI, DMF, 100°CThiols/AminesChlorine replaced with -SR/-NR<sub>2</sub>

Key Findings :

  • Suzuki coupling at the 4-bromophenyl site achieves >70% yield with arylboronic acids.

  • Chlorine on the quinoline undergoes substitution with thiols to form sulfides, enhancing bioactivity.

Analytical Characterization of Reaction Products

Critical techniques for verifying reaction outcomes include:

Technique Application Example Data
HPLC Purity assessment>95% purity post-reaction
<sup>1</sup>H NMR Structural confirmationδ 2.35 (s, CH<sub>3</sub>-quinoline)
IR Spectroscopy Functional group tracking1710 cm<sup>-1</sup> (C=O stretch)

Stability and Degradation Pathways

The compound degrades under harsh conditions:

  • Acidic Hydrolysis : Cleavage of the pyrazole ring at pH < 2.

  • Photodegradation : UV exposure leads to quinoline ring decomposition, forming chlorinated byproducts.

Computational Reactivity Predictions

DFT studies highlight:

  • Electron-deficient regions at the pyrazole C-3 position favor nucleophilic attacks.

  • The bromophenyl group exhibits moderate electrophilicity (Fukui index = 0.12).

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing this compound?

Answer:
The synthesis typically involves multi-step reactions, such as condensation of substituted quinoline and pyrazole precursors followed by carboxylation. Key steps include:

  • General Procedure G : Used for coupling intermediates (e.g., bromophenyl and chloroquinoline moieties) under controlled conditions, with purification via column chromatography (10% methanol:dichloromethane) .
  • Characterization :
    • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, while 19F NMR (if fluorinated analogs exist) resolves halogen interactions .
    • HRMS : Validates molecular formula (e.g., C29H23BrClN3O3 for the parent compound) and fragmentation patterns .
    • HPLC : Ensures purity (>94%) and monitors byproduct formation .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • Chromatography : Flash/column chromatography isolates intermediates; reverse-phase HPLC quantifies purity .
  • Spectroscopy :
    • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500–3000 cm⁻¹) groups .
    • UV-Vis : Monitors π→π* transitions in quinoline and pyrazole rings (e.g., λmax ~280–320 nm) .
  • X-ray Diffraction : Resolves crystal packing and stereochemistry for analogs (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives) .

Advanced: How can computational methods optimize reaction pathways for derivatives?

Answer:

  • Quantum Chemical Calculations : Predict reaction intermediates and transition states using density functional theory (DFT) to identify energetically favorable pathways .
  • Reaction Path Search : Tools like GRRM or AFIR simulate alternative pathways, reducing trial-and-error in optimizing substituents (e.g., chloro vs. fluoro groups) .
  • Machine Learning : Trains on experimental data (e.g., yields, reaction times) to recommend optimal solvents, catalysts, or temperatures .

Advanced: How to resolve contradictions in bioactivity data between synthetic batches?

Answer:

  • Root-Cause Analysis :
    • HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) that may inhibit NMDA receptor binding .
    • Dose-Response Curves : Quantifies IC50 variability caused by batch-to-batch differences in stereochemical purity .
  • Design of Experiments (DoE) : Applies factorial designs to isolate critical variables (e.g., reaction time, stoichiometry) affecting bioactivity .

Advanced: What strategies establish structure-activity relationships (SAR) for NMDA receptor antagonism?

Answer:

  • Pharmacophore Modeling : Maps electrostatic/hydrophobic features of active analogs (e.g., DQP-1105) to identify critical moieties (e.g., bromophenyl for receptor anchoring) .
  • Substituent Scanning : Synthesizes derivatives with varied substituents (e.g., methyl, trifluoromethyl) on the quinoline ring to assess steric/electronic effects .
  • In Silico Docking : Simulates binding poses with NMDA receptor models (e.g., GluN2B subunit) to prioritize synthetic targets .

Advanced: How to address challenges in scaling up synthesis for preclinical studies?

Answer:

  • Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progression in real-time to maintain consistency .
  • Membrane Separation : Nanofiltration removes heavy metal catalysts (e.g., Pd from coupling reactions) to meet toxicity thresholds .
  • Kinetic Modeling : Predicts heat/flow dynamics in reactor designs (e.g., CSTR vs. batch) to prevent exothermic runaway .

Advanced: How do solvent polarity and proticity affect photophysical properties?

Answer:

  • Solvatochromism Studies :
    • Emission Spectroscopy : In polar solvents (e.g., DMSO), charge-transfer transitions redshift emission peaks (e.g., λem ~356 nm) .
    • Quantum Yield Measurements : Correlates solvent dielectric constant with fluorescence efficiency for optoelectronic applications .

Advanced: What statistical approaches validate reproducibility in pharmacological assays?

Answer:

  • Bland-Altman Analysis : Quantifies agreement between replicate assays (e.g., NMDA IC50 values) .
  • Multivariate ANOVA : Identifies confounding factors (e.g., cell passage number, incubation time) in dose-response studies .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure to halogenated intermediates .
  • Waste Management : Quench reactive byproducts (e.g., acidic residues) with sodium bicarbonate before disposal .

Advanced: How to integrate heterogeneous catalysis for greener synthesis?

Answer:

  • Solid-Supported Reagents : Silica-immobilized catalysts (e.g., Pd/C) enable recyclability and reduce metal leaching .
  • Microwave-Assisted Synthesis : Accelerates cyclocondensation steps (e.g., pyrazole ring formation) with 50–70% reduced energy input .

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